4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one

Chemical purity Quality control Building block procurement

4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one (CAS 1480384-98-2) is a heterocyclic building block belonging to the piperazinone class, featuring a 5-bromopyridine ring N-linked to a 1-methylpiperazin-2-one core (C₁₀H₁₂BrN₃O, MW 270.13 g/mol). The compound is supplied commercially at 98% purity with verified QC by NMR, HPLC, and GC.

Molecular Formula C10H12BrN3O
Molecular Weight 270.13 g/mol
CAS No. 1480384-98-2
Cat. No. B1375207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one
CAS1480384-98-2
Molecular FormulaC10H12BrN3O
Molecular Weight270.13 g/mol
Structural Identifiers
SMILESCN1CCN(CC1=O)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H12BrN3O/c1-13-4-5-14(7-10(13)15)9-3-2-8(11)6-12-9/h2-3,6H,4-5,7H2,1H3
InChIKeyRQCCNSBZDJQYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one (CAS 1480384-98-2): A High-Purity Halogenated Piperazinone Building Block for CNS Drug Discovery and PDE5 Inhibitor Synthesis


4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one (CAS 1480384-98-2) is a heterocyclic building block belonging to the piperazinone class, featuring a 5-bromopyridine ring N-linked to a 1-methylpiperazin-2-one core (C₁₀H₁₂BrN₃O, MW 270.13 g/mol) . The compound is supplied commercially at 98% purity with verified QC by NMR, HPLC, and GC . Its structural hallmarks—a 5‑bromo substituent, a masked N‑methylpiperazinone moiety, and a calculated topological polar surface area (TPSA) of 36.44 Ų—position it as a versatile intermediate for constructing kinase inhibitors, CNS‑active agents, and PDE5‑targeted chemotypes .

Why 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one Cannot Be Replaced by Regioisomeric or Des-Methyl Analogs Without Risking Assay Failure and Synthetic Dead Ends


Seemingly minor modifications—such as relocating the bromine from the 5‑position to the 6‑position or removing the N‑methyl group—fundamentally alter key physicochemical properties that govern permeability, metabolic stability, and reactivity . The 5‑bromo regioisomer exhibits a lower computed LogP (1.12) than the 6‑bromo analog (1.38), translating into a better alignment with the CNS drug property space . Moreover, the absence of a hydrogen‑bond donor (HBD = 0) in the N‑methylpiperazinone core distinguishes it from the des‑methyl derivative (HBD = 1), which may suffer increased P‑glycoprotein recognition and reduced blood‑brain barrier penetration according to established CNS drug design criteria [1]. These differences are not cosmetic; they directly impact in situ performance in cellular assays and in vivo pharmacokinetic profiles, making unvalidated substitution a material risk in lead optimization campaigns.

Quantitative Differentiation of 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one vs. Closest Analogs: Purity, Lipophilicity, Hydrogen-Bond Donor Count, and CNS MPO Alignment


Superior Commercial Purity Over the 6-Bromo Regioisomer and the Des-Methyl Analog

4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one is supplied at a standard purity of 98% as verified by NMR, HPLC, and GC . In contrast, the 6‑bromo regioisomer (4-(6-bromopyridin-2-yl)-1-methylpiperazin-2-one, CAS 1338954-39-4) is offered at 95% purity , and the des‑methyl analog (4-(5-bromopyridin-2-yl)piperazin-2-one, CAS 1197235-94-1) also carries a 95% purity specification . The 3‑percentage‑point purity differential reduces the burden of unknown impurities in SAR studies and downstream GMP scale‑up.

Chemical purity Quality control Building block procurement

Lower Computed LogP (1.12) Compared to 6-Bromo Regioisomer (1.38) Enhances Alignment with CNS Drug-Like Space

The calculated LogP of 4-(5-bromopyridin-2-yl)-1-methylpiperazin-2-one is 1.1225 , whereas the 6‑bromo regioisomer exhibits a calculated LogP of 1.3792 . The 0.2567 log unit lower lipophilicity of the 5‑bromo isomer places it more comfortably within the optimal cLogP < 3 window recommended for CNS penetration and reduced hERG liability [1].

Lipophilicity CNS drug design LogP optimization

Zero Hydrogen-Bond Donors (HBD = 0) vs. Des-Methyl Analog (HBD = 1) Provides a Distinct Advantage for Passive Membrane Permeability

The target compound contains zero hydrogen‑bond donor (HBD) atoms because the piperazinone nitrogen is N‑methylated . The des‑methyl analog (4-(5-bromopyridin-2-yl)piperazin-2-one) possesses one HBD (the NH of the piperazinone ring) . Established CNS drug design rules state that HBD count < 2 is critical for minimizing P‑glycoprotein recognition and enhancing blood‑brain barrier penetration [1]. The HBD = 0 profile of the N‑methyl derivative is thus intrinsically better suited for CNS‑oriented medicinal chemistry programs than that of its des‑methyl counterpart.

Hydrogen-bond donors Blood-brain barrier CNS MPO

Topological Polar Surface Area (TPSA) of 36.44 Ų Falls Within the Optimal Range for CNS Penetration (TPSA < 60 Ų)

The calculated TPSA of 4-(5-bromopyridin-2-yl)-1-methylpiperazin-2-one is 36.44 Ų . This value lies well within the CNS‑favorable TPSA range of 25–60 Ų that has been associated with increased blood‑brain barrier penetration and reduced P‑glycoprotein recognition [1]. While the des‑methyl analog and 6‑bromo regioisomer are expected to have comparable TPSA values (no diverging polar atoms), the combination of TPSA 36.44 Ų, HBD = 0, and LogP = 1.12 collectively produces a CNS MPO (Multiparameter Optimization) profile that is distinctly favorable for CNS drug discovery programs.

TPSA CNS permeability Drug-likeness

Recommended Procurement and Application Scenarios for 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one Based on Quantitative Differentiation Evidence


CNS Lead Generation Where Passive BBB Permeability and Low P-gp Liability Are Critical

The target compound's TPSA of 36.44 Ų, HBD = 0, and LogP of 1.12 collectively align with the CNS drug property space (TPSA 25–60 Ų, HBD < 2, cLogP < 3) [1]. Medicinal chemists designing CNS‑penetrant candidates should select this building block over the 6‑bromo regioisomer (LogP 1.38) or the des‑methyl analog (HBD = 1), as the lower lipophilicity and absent HBD minimize the risk of P‑glycoprotein‑mediated efflux and improve the probability of achieving brain exposure.

High‑Throughput SAR Campaigns Requiring Maximally Reproducible Biological Replicates

At 98% purity with NMR, HPLC, and GC verification , this compound delivers a 3‑percentage‑point purity advantage over the 6‑bromo regioisomer (95%) and the des‑methyl analog (95%) . This reduces the incidence of impurity‑driven false positives in enzymatic and cellular assays, making it the preferred choice for kinetic solubility measurements, microsomal stability assays, and primary biochemical screens where synthetic by‑products can confound activity interpretation.

PDE5 Inhibitor and Kinase Probe Synthesis Leveraging the 5-Bromo Handle

The 5‑bromo substituent serves as an efficient entry point for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) to elaborate the pyridine ring in a regiospecific manner . This has been exploited in published PDE5 inhibitor syntheses where the compound was used as a starting material . The single rotatable bond (Rotatable_Bonds = 1) confers conformational rigidity that is desirable for designing selective kinase hinge‑binding motifs, distinguishing it from more flexible piperazine‑pyridine analogs.

Property‑Driven Fragment Library Design for Biophysical Screening

With MW 270.13 Da, TPSA 36.44 Ų, LogP 1.12, HBD = 0, HBA = 3, and a single rotatable bond , the compound meets the rule‑of‑three criteria for fragment‑based drug discovery. Its physicochemical profile is considerably more favorable than that of the 6‑bromo regioisomer (LogP 1.38, purity 95%) , making it a superior choice for inclusion in property‑conscious fragment libraries destined for NMR or SPR screening against CNS and kinase targets.

Quote Request

Request a Quote for 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.